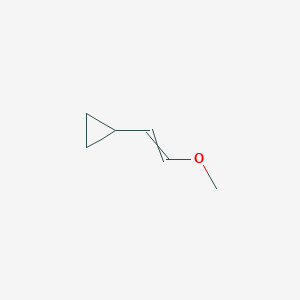

2-Methoxyethenylcyclopropane

Description

Properties

IUPAC Name |

2-methoxyethenylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMEFIJBKCSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Cis and Trans Isomers of 2-Methoxy-1-Cyclopropylethene

This guide details the synthesis, characterization, and reactivity of the cis (Z) and trans (E) isomers of 2-methoxy-1-cyclopropylethene (also known as (2-cyclopropylvinyl) methyl ether).

Executive Summary

2-Methoxy-1-cyclopropylethene is a critical enol ether intermediate used primarily for the one-carbon homologation of cyclopropanecarbaldehyde to cyclopropylacetaldehyde. Its utility lies in the unique reactivity of the enol ether moiety, which serves as a masked aldehyde equivalent stable under basic conditions but highly labile in acidic environments.

For researchers in drug development, this molecule represents a strategic entry point into cyclopropyl-containing pharmacophores , offering a reliable pathway to introduce the cyclopropylmethyl motif—a bioisostere often used to improve metabolic stability and potency in lead compounds.

Structural Characterization & Stereochemistry

The stereochemical assignment of the cis (Z) and trans (E) isomers is pivotal, as their reactivity profiles—particularly in cycloadditions—can differ significantly.

NMR Spectroscopic Distinction

The definitive method for distinguishing the isomers is

| Feature | Cis (Z) Isomer | Trans (E) Isomer | Diagnostic Logic |

| Coupling Constant ( | 6.0 – 7.0 Hz | 12.0 – 13.0 Hz | The Karplus relationship dictates a larger |

| Chemical Shift ( | ~5.9 – 6.0 ppm | ~6.2 – 6.3 ppm | The proton adjacent to the oxygen (H |

| Chemical Shift ( | ~4.2 – 4.5 ppm | ~4.8 – 5.0 ppm | The proton adjacent to the cyclopropane (H |

| NOE Signal | Strong | Weak / Absent | Nuclear Overhauser Effect (NOE) between vinylic protons confirms spatial proximity in the cis isomer. |

Conformational Considerations

The cyclopropyl group introduces unique conformational constraints. The molecule prefers an s-trans conformation across the C(cyclopropyl)-C(vinyl) bond to minimize steric clash between the vinyl protons and the cyclopropane ring methine.

Synthetic Pathways

The most robust synthesis involves the Wittig olefination of cyclopropanecarbaldehyde. This method typically yields a mixture of E and Z isomers, with the ratio dependent on the salt conditions and temperature.

Primary Synthesis: Wittig Olefination

Reaction: Cyclopropanecarbaldehyde + (Methoxymethyl)triphenylphosphonium chloride

Figure 1: Synthetic workflow for the homologation of cyclopropanecarbaldehyde.

Experimental Protocol (Step-by-Step)

Objective: Synthesis of 2-methoxy-1-cyclopropylethene (E/Z mixture).

-

Ylide Generation:

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF under Argon at 0°C.

-

Add Potassium tert-butoxide (KOtBu, 1.3 equiv) dropwise. The solution will turn deep red/orange, indicating ylide formation.

-

Stir for 30 minutes at 0°C.

-

-

Aldehyde Addition:

-

Cool the ylide solution to -78°C.

-

Add cyclopropanecarbaldehyde (1.0 equiv) dropwise in THF.

-

Allow the reaction to warm slowly to room temperature over 4–12 hours.

-

-

Workup:

-

Quench with saturated aqueous NH

Cl. -

Extract with diethyl ether (

).[1] -

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Flash column chromatography (Pentane/Ether 95:5) or vacuum distillation.[1] The product is a volatile liquid; avoid prolonged high-vacuum exposure.

-

Reactivity Profile & Applications

The enol ether functionality dictates the reactivity of this molecule. It acts as a nucleophile in cycloadditions and an electrophile precursor upon protonation.

Acid-Catalyzed Hydrolysis (Homologation)

The primary application is the conversion to cyclopropylacetaldehyde . This is a "masked" aldehyde strategy.

-

Mechanism: Protonation of the

-carbon -

Protocol: Treat the enol ether with 1N HCl in THF/Water (4:1) at room temperature for 1 hour.

Cycloadditions

The electron-rich double bond makes the molecule a suitable partner for inverse-electron-demand Diels-Alder reactions or [2+2] cycloadditions, allowing for the construction of complex cyclopropyl-fused ring systems.

Lithiation

Treatment with t-BuLi can deprotonate the vinylic position (typically

References

-

Levine, S. G. (1958). "A New Aldehyde Synthesis". Journal of the American Chemical Society, 80(22), 6150–6151. Link

- Foundational reference for the methoxymethylenetriphenylphosphorane Wittig reaction.

-

Conia, J. M., & Barnier, J. P. (1978). "Cyclopropanecarboxaldehyde".[2][3] Organic Syntheses, 58, 12. Link

- Authoritative procedure for synthesizing the precursor cyclopropanecarbaldehyde.

-

Wender, P. A., et al. (1997). "The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin". Journal of the American Chemical Society, 119(33), 7897–7898. Link

- Demonstrates the application of methoxymethyl Wittig reagents in complex n

- Kelly, S. E. (1991). "Alkene Synthesis". In Comprehensive Organic Synthesis, Vol 1. Pergamon Press. General reference for E/Z selectivity in Wittig reactions of non-stabilized ylides.

Sources

The Unique Electronic Landscape of Cyclopropyl Enol Ethers: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Tale of Two Moieties with Remarkable Synergy

In the vast and intricate world of organic chemistry, the quest for molecular scaffolds that offer unique reactivity and structural properties is perpetual. Among the myriad of functional groups available to the modern chemist, the cyclopropyl enol ether stands out as a fascinating and powerful combination. This guide delves into the core electronic properties of this moiety, providing an in-depth analysis for researchers, scientists, and drug development professionals who seek to harness its potential. The inherent ring strain and unique bonding of the cyclopropyl group, when conjugated with the electron-rich enol ether, create a distinct electronic environment that dictates its reactivity and offers compelling opportunities in the design of novel therapeutics.

The cyclopropane ring is a cornerstone of modern molecular design, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[1] Its three-membered ring forces the carbon-carbon bonds into a strained 60° angle, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2] This strain results in C-C bonds with enhanced p-character, often described as "bent" or "banana" bonds, which can interact with adjacent π-systems in a manner akin to a double bond.[1][2]

On the other hand, enol ethers are electron-rich alkenes due to the electron-donating nature of the oxygen atom's lone pairs participating in π-bonding.[3] This donation of electron density makes the double bond highly nucleophilic and susceptible to attack by electrophiles.[3] When these two functionalities are combined, the result is a molecule with a highly activated and electronically distinct double bond, the properties of which are the central focus of this guide.

The Electronic Heart of the Matter: Unraveling the Bonding and Orbital Interactions

The unique electronic properties of cyclopropyl enol ethers arise from the interplay between the Walsh orbitals of the cyclopropane ring and the π-system of the enol ether. This interaction, often termed σ-π conjugation, is the key to understanding their enhanced reactivity.

The Cyclopropyl Group: More Than Just a Strained Ring

To appreciate the electronic contribution of the cyclopropyl group, one must look beyond its simple cyclic structure. Two primary models describe its unique bonding: the Coulson-Moffitt model, which proposes bent C-C bonds with increased p-character, and the Walsh model, which describes a set of molecular orbitals where the C-C bonding electrons have significant π-like character. It is these high-lying Walsh orbitals that can effectively overlap with adjacent p-orbitals.

Caption: σ-π Conjugation in Cyclopropyl Enol Ethers.

This σ-π conjugation leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy of the enol ether, making it a more potent nucleophile.

Spectroscopic Signatures of Electronic Activation

The electronic perturbations within cyclopropyl enol ethers are observable through various spectroscopic techniques.

-

NMR Spectroscopy: In ¹H NMR spectra, the protons on the double bond of a cyclopropyl enol ether typically exhibit chemical shifts that are influenced by the electron-donating nature of the cyclopropyl group. The cyclopropyl protons themselves often appear at unusually high field due to the ring current effect of the three-membered ring.[4] In ¹³C NMR, the carbons of the double bond will show shifts indicative of increased electron density compared to a simple alkyl enol ether.

-

Photoelectron Spectroscopy (PES): This technique directly measures the ionization energies of molecular orbitals. For cyclopropyl enol ethers, PES would be expected to show a lower first ionization potential compared to analogous non-cyclopropyl enol ethers, providing direct evidence for the raising of the HOMO energy due to σ-π conjugation.

Reactivity as a Manifestation of Electronic Properties

The enhanced electron density and elevated HOMO energy of cyclopropyl enol ethers make them highly reactive towards a variety of electrophiles and in cycloaddition reactions.

Electrophilic Attack: A Predictable Outcome

Due to the strong electron-donating character of the cyclopropyl group, electrophilic attack on the double bond of a cyclopropyl enol ether is a facile process. The regioselectivity of this attack is governed by the formation of the most stable carbocationic intermediate, which is often stabilized by both the oxygen atom and the cyclopropyl group.

Cycloaddition Reactions: Building Complexity

Cyclopropyl enol ethers are excellent partners in various cycloaddition reactions. Their electron-rich nature makes them particularly well-suited for [2+2] cycloadditions with electron-deficient partners like ketenes, and in inverse-electron-demand Diels-Alder reactions.[3]

Caption: Reactivity Pathways of Cyclopropyl Enol Ethers.

Ring-Opening Reactions: A Gateway to New Scaffolds

The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, particularly through radical or radical cation intermediates. Photoinduced electron transfer (PET) from the electron-rich enol ether can initiate the formation of a radical cation, which can then trigger the cleavage of a C-C bond in the cyclopropane ring.[5] This strategy provides a powerful method for the synthesis of more complex, functionalized ketone derivatives.

Experimental Protocols and Data

A deeper understanding of the electronic properties of cyclopropyl enol ethers can be gained through experimental and computational methods.

Experimental Determination of Oxidation Potentials

Cyclic voltammetry is a powerful technique to measure the oxidation potential of a molecule, which is directly related to its HOMO energy.

Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile) is prepared.

-

Sample Preparation: The cyclopropyl enol ether of interest is dissolved in the electrolyte solution at a known concentration (typically 1-5 mM).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which an oxidative peak is observed corresponds to the oxidation potential of the compound.

Table 1: Comparative Oxidation Potentials

| Compound | Oxidation Potential (V vs. SCE) | Reference |

| Cyclohexyl vinyl ether | ~1.5 | |

| 1-Methoxy-1-cyclohexene | ~1.2 | |

| Hypothetical Cyclopropyl Vinyl Ether | < 1.2 (Predicted) |

Note: The value for cyclopropyl vinyl ether is a prediction based on the expected electron-donating effect of the cyclopropyl group.

Computational Analysis: A Window into the Electronic World

Density Functional Theory (DFT) calculations are an invaluable tool for probing the electronic structure of molecules.

Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structure of the cyclopropyl enol ether is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Molecular Orbital Analysis: The energies and shapes of the molecular orbitals, particularly the HOMO and LUMO, are calculated and visualized.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the extent of σ-π conjugation by examining the donor-acceptor interactions between the Walsh orbitals of the cyclopropane and the π-system of the enol ether.

Applications in Drug Discovery and Development

The unique electronic and structural properties of the cyclopropyl group make it a valuable bioisostere for various functional groups in drug molecules.[1] The incorporation of a cyclopropyl enol ether moiety can influence a molecule's conformation, metabolic stability, and binding affinity.

The electron-rich nature of the enol ether can facilitate interactions with electron-deficient regions of a biological target, such as the positive end of a dipole in an enzyme's active site. The rigid cyclopropyl group can help to lock the molecule into a specific conformation, reducing the entropic penalty upon binding.

Conclusion: A Versatile Building Block with a Bright Future

Cyclopropyl enol ethers represent a class of molecules with a rich and nuanced electronic structure. The synergistic interaction between the strained, electron-donating cyclopropyl ring and the electron-rich enol ether creates a highly activated system with predictable and exploitable reactivity. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of these fundamental electronic properties is paramount for the rational design of new reactions and the development of novel therapeutic agents. As our ability to probe and understand molecular electronics continues to advance, the full potential of this remarkable functional group is yet to be realized.

References

- Waske, P. A., & Mattay, J. (2005). Synthesis of cyclopropyl silyl ethers and their facile ring opening by photoinduced electron transfer as key step in radical/radical cationic cascade reactions. Tetrahedron, 61(43), 10254-10266.

- Miyake, Y., Nakajima, K., & Nishibayashi, Y. (2013). Design of a Photocatalytic [2+2] Cycloaddition Reaction Using Redox‐Tag Strategy. Chemistry–A European Journal, 19(44), 14812-14816.

- Mo, Y., & Schleyer, P. v. R. (1996). An energetic decomposition analysis of the rotational barriers in n-butane and 1-butene. Journal of the American Chemical Society, 118(29), 6979-6986.

- Wiberg, K. B. (1996). Bent bonds in organic compounds. Accounts of Chemical Research, 29(5), 229-234.

- de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition in English, 18(11), 809-826.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

- Hamon, D. P. G., & Pullen, K. M. (1975). Synthesis of an enol-ether of a cyclopropanone from a diazoalkenylether: a novel class of compound.

- Clark, D. T., & Lilley, D. M. J. (1970). The electronic structure of cyclopropenone.

- Wang, X., Takami, S., Kubo, M., & Miyamoto, A. (2002).

- Nes, W. D., Benson, M., Lundin, R. E., & Le, P. H. (1988). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 85(16), 5759-5763.

- Erker, G., Aulbach, M., Knickmeier, M., & Wingbermühle, D. (1993). Stereo-electronic interaction in complex molecules: cyclopropyl conjugation with Lewis acidic centres across connecting carbon–carbon triple bonds.

- Kirmse, W. (2002). Carbene Chemistry: From Fleeting Intermediates to Powerful Reagents.

- Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition metal chemistry of cyclopropenes and cyclopropanes. Chemical Reviews, 107(7), 3117-3179.

- University of Alberta. (n.d.). Tables For Organic Structure Analysis.

- Straub, H., Ryabchuk, P., Rubina, M., & Rubin, M. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules, 27(20), 7069.

- Talybov, A. G., & Starikova, O. V. (2020). The Cyclopropyl Group in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 54(3), 225-236.

- YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. [Video]. YouTube.

- BenchChem. (2025). The Electronic Structure of 1-Ethenyl-cyclobutene: An In-Depth Technical Guide.

-

Wikipedia. (2023, December 19). Enol ether. In Wikipedia. Retrieved from [Link]

- Kubas, A., & Ochsenfeld, C. (2013). A theoretical study on the mechanism of the [2+ 2] cycloaddition of ketene and ethene. The Journal of organic chemistry, 78(15), 7496-7504.

- YouTube. (2016, July 13). Cycloaddition reactions – ketene cycloadditions. [Video]. YouTube.

- Watson, D. A., & Jacobsen, E. N. (2008). Enantioselective [2+ 2] cycloadditions of ketenes and N-vinylpyrrolidinone. Journal of the American Chemical Society, 130(38), 12594-12595.

- Waske, P. A., & Mattay, J. (2006). PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers. Synlett, 2006(10), 1541-1558.

- Mo, Y., & Pauk, J. (1999). Theoretical study of the [2+ 2] cycloaddition of ketene with ethylene. The Journal of Physical Chemistry A, 103(40), 8149-8154.

-

Wikipedia. (2023, November 29). Cycloaddition. In Wikipedia. Retrieved from [Link]

- Hamon, D. P. G., & Pullen, K. M. (1975). Synthesis of an enol-ether of a cyclopropanone from a diazoalkenylether: a novel class of compound.

- Clark, D. T., & Lilley, D. M. J. (1970). The electronic structure of cyclopropenone.

- Krylov, A. I. (2019). CHEM 545 Theory and Practice of Molecular Electronic Structure. USC.

- Yoshida, K., Okafuji, Y., & Shishido, K. (2006). A theoretical study on the electronic structures and spectroscopic properties of cyclopropane in ground and excited states. Chemical Physics Letters, 425(1-3), 143-147.

- Mo, Y. (2009). A theoretical study on the mechanism of [2+ 2] cycloaddition of ketene with imine. Journal of molecular structure: THEOCHEM, 903(1-3), 108-113.

- Fox, J. M., & Yan, N. (2005). Catalytic, enantioselective, [2+ 2] cycloadditions of ketenes and N-vinyl amides. Journal of the American Chemical Society, 127(36), 12488-12489.

- Wiberg, K. B., & Nist, B. J. (1962). Nuclear magnetic resonance spectroscopy. Cyclopropane derivatives. Journal of the American Chemical Society, 84(22), 4226-4231.

Sources

Vinylcyclopropane Class Compounds in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strain-Driven Pharmacophore

Vinylcyclopropanes (VCPs) occupy a unique niche in medicinal chemistry, serving simultaneously as high-affinity structural scaffolds and reactive mechanistic probes. Characterized by a strained cyclopropane ring conjugated to a vinyl group (approximate strain energy ~27–28 kcal/mol), this motif offers a dual utility:

-

Structural Rigidity: In FDA-approved therapeutics (specifically HCV protease inhibitors), the VCP moiety acts as a rigidifying linker that locks bioactive conformations, optimizing entropy of binding.

-

Metabolic Reactivity: The system is a "loaded spring." Upon radical activation (e.g., by Cytochrome P450), the ring undergoes rapid opening to form stable cyclopentenes or reactive alkylating species. This makes VCPs valuable as "radical clocks" but also presents a toxicity liability (mechanism-based inactivation) that must be managed via substitution (e.g., fluorination).

This guide details the strategic incorporation of VCPs into drug scaffolds, methods for their synthesis, and the mechanistic principles governing their reactivity in biological systems.

Medicinal Chemistry Applications

The "Gold Standard": HCV NS3/4A Protease Inhibitors

The most successful application of VCPs is in the design of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. In this context, the VCP moiety is not intended to react; rather, it serves as a P1-P1' linker that enforces a bioactive macrocyclic conformation.

-

The Challenge: The NS3 protease active site is shallow and solvent-exposed.[1] Linear peptides bind with low affinity due to high entropic penalties.

-

The VCP Solution: Cyclization linking the P1 substituent (vinyl) and the P3 substituent creates a macrocycle. The VCP motif specifically rigidifies the P1' segment, positioning the acylsulfonamide warhead perfectly against the catalytic triad (His57, Asp81, Ser139).

Key Drug Examples:

| Drug | Generation | VCP Role | Structural Feature |

|---|---|---|---|

| Simeprevir | 2nd Gen | Macrocyclic Linker | Non-covalent P1-P3 macrocycle; VCP locks the "bound" conformation. |

| Paritaprevir | 2nd Gen | Macrocyclic Linker | P1-P3 macrocycle; VCP ensures high affinity for GT1a/1b. |

| Grazoprevir | 2nd Gen | Macrocyclic Linker | P2-P4 macrocycle containing a VCP-like constraint (biaryl ether). |

| Glecaprevir | 3rd Gen | Fluorinated Scaffold | Fluorinated VCP prevents metabolic oxidation; Pan-genotypic activity. |

Metabolic Liability: Mechanism-Based Inactivation (MBI)

While useful for binding, the VCP moiety is a potential "structural alert." Cytochrome P450 enzymes can oxidize the vinyl group or abstract a hydrogen atom, generating a radical.

-

Suicide Inhibition: If a radical forms adjacent to the cyclopropane, the ring opens rapidly (

), generating a reactive alkyl radical that can covalently bind to the P450 heme porphyrin, irreversibly inactivating the enzyme. -

Mitigation Strategy: Third-generation inhibitors (e.g., Glecaprevir , Voxilaprevir ) incorporate fluorine or trifluoromethyl groups on the macrocycle. The strong C-F bonds resist metabolic abstraction and alter the electronics of the ring, suppressing the radical opening pathway while maintaining the necessary 3D shape.

Chemical Biology: The Radical Clock Mechanism

The VCP system is a classic "radical clock" used to detect radical intermediates in enzymatic reactions. The rate of rearrangement from the vinylcyclopropyl radical to the cyclopentenyl radical is a defined physical constant.

Mechanism of Ring Expansion

The transformation is driven by the release of ring strain.

-

Radical Generation: Homolytic cleavage or H-abstraction generates a cyclopropylcarbinyl-type radical.

-

Ring Opening: The cyclopropane bond cleaves to relieve strain.

-

Rearrangement: The system reorganizes into a thermodynamically more stable cyclopentene.

Figure 1: Mechanistic divergence of Vinylcyclopropane activation. The pathway leads either to rearrangement (benign) or heme alkylation (toxicity).

Synthetic Protocols

Protocol A: Pd-Catalyzed Modular Synthesis of VCPs

Source: Adapted from recent Pd(I) dimer catalysis methodologies (e.g., chemical literature 2023-2025).

Objective: Rapid assembly of complex VCPs under mild conditions, avoiding unstable diazo intermediates.

Materials:

-

Catalyst:

(Air-stable Pd(I) dimer). -

Substrates: Vinyl bromide (electrophile) + Cyclopropyl zincate (nucleophile).

-

Solvent: Toluene (anhydrous).

Step-by-Step:

-

Catalyst Prep: In a glovebox or under Argon, weigh

(2.5 mol%) into a reaction vial. -

Substrate Addition: Add the vinyl bromide derivative (1.0 equiv, 0.5 mmol) dissolved in toluene (2.5 mL, 0.2 M).

-

Reagent Addition: Add the cyclopropyl zinc reagent (1.5 equiv) dropwise via syringe over 5 minutes at room temperature.

-

Reaction: Stir vigorously at 25°C for 30 minutes. The reaction is typically complete when the solution turns from dark red to black (precipitation of Zn salts).

-

Workup: Quench with saturated

(aq). Extract with EtOAc ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

-

Yield: Typically >85%.

-

Stereoretention: >98% retention of alkene geometry and cyclopropane stereochemistry.

Protocol B: Thermal VCP-Cyclopentene Rearrangement

Objective: Conversion of a VCP precursor to a cyclopentene core (e.g., for natural product synthesis).

Step-by-Step:

-

Setup: Dissolve VCP substrate (1 mmol) in degassed chlorobenzene (0.1 M).

-

Thermal Activation: Heat the sealed tube to 140°C (or microwave at 160°C for 20 min).

-

Monitoring: Monitor by TLC/LCMS for the disappearance of the VCP (distinctive upfield cyclopropyl protons in NMR disappear; olefinic signals shift).

-

Isolation: Evaporate solvent. The product is often clean enough for the next step; otherwise, filter through a silica plug.

Strategic Decision Framework

When to use a VCP in a drug candidate? Use the following logic flow to balance affinity gains against toxicity risks.

Figure 2: Decision matrix for incorporating vinylcyclopropanes in lead optimization.

References

-

Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. Link

-

Raboisson, P., et al. (2008). Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters. Link

-

Hudlicky, T., et al. (2010). From Discovery to Application: 50 Years of the Vinylcyclopropane–Cyclopentene Rearrangement. Chemical Reviews. Link

-

Ortiz de Montellano, P. R. (2016). Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation. Journal of the American Chemical Society. Link

-

Götze, J., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition. Link

-

Assaf, Z., et al. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Cyclopropyl Vinyl Ethers

Strategies for Ring Preservation and Regioselective Arylation

Executive Summary

Cyclopropyl vinyl ethers (CPVEs) represent a unique class of "masked" carbonyls and rigid structural motifs in medicinal chemistry. Their cross-coupling via Palladium catalysis presents a dichotomy: the high electron density of the vinyl ether promotes rapid oxidative functionalization, yet the strain energy of the cyclopropyl ring (27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening or Pd-mediated rearrangement (cyclopropylcarbinyl-to-homoallyl).

This guide details protocols for the Heck-Matsuda arylation and Suzuki-Miyaura coupling of CPVE systems. Emphasis is placed on ligand-controlled regioselectivity (α- vs. β-arylation) and the suppression of hydrolytic decomposition.

Mechanistic Considerations & Challenges

The primary challenge in coupling CPVEs is the "Cyclopropyl Clock." Upon Pd-olefin coordination or insertion, the formation of a cationic or radical character at the cyclopropylcarbinyl position can trigger ring opening faster than the desired reductive elimination.

2.1 The Bifurcation Point

-

Path A (Retention): Rapid

-hydride elimination restores the olefin, retaining the cyclopropane. This requires electron-rich, bidentate ligands to stabilize the Pd(II) intermediate. -

Path B (Ring Opening): If the

-elimination is slow, or if the reaction medium is acidic, the cyclopropyl ring opens to form dienes or homoallylic ketones.

2.2 Regioselectivity (Electronic Control)

Vinyl ethers are electron-rich olefins.

-

Neutral conditions: Pd coordinates to the alkene; insertion is governed by sterics, often leading to mixtures.

-

Cationic conditions (Heck-Matsuda): Dissociation of a halide ligand creates a cationic Pd species. The electron-rich vinyl ether directs the Pd to the

-carbon and the aryl group to the

Figure 1: Mechanistic bifurcation in CPVE cross-coupling. Bidentate ligands favor the Alpha-pathway and rapid elimination, preventing ring opening.

Critical Optimization Parameters

The following table summarizes the impact of reaction variables specifically for Cyclopropyl Vinyl Ethers.

| Parameter | Recommendation | Rationale |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | The "bite angle" of dppp favors |

| Base | Ag₂CO₃ or Tl₂CO₃ (Specialized) Et₃N (Standard) | Silver salts act as halide scavengers, promoting the cationic Heck pathway which is faster and more regioselective. |

| Solvent | Anhydrous DMF or Toluene | Strictly anhydrous conditions are required. Trace water leads to immediate hydrolysis of the product to the ketone. |

| Temperature | 60°C - 80°C | Higher temperatures (>100°C) promote thermal rearrangement of the cyclopropane ring. |

| Additives | Molecular Sieves (4Å) | Essential to scavenge water produced by base neutralization or ambient moisture. |

Protocol A: Heck-Matsuda -Arylation of CPVE

Target: Synthesis of

4.1 Reagents & Setup

-

Substrate: (1-Ethoxyvinyl)cyclopropane (1.2 equiv)

-

Coupling Partner: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: dppp (10 mol%)

-

Base: Et₃N (2.5 equiv) or Ag₂CO₃ (1.1 equiv for difficult substrates)

-

Solvent: Anhydrous DMF (0.2 M)

4.2 Step-by-Step Procedure

-

Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ and dppp. Add 1/3 of the DMF volume and stir at RT for 15 min until a clear yellow/orange solution forms (generation of Pd-dppp complex).

-

Substrate Addition: Add the Aryl Bromide, Base, and activated 4Å Molecular Sieves.

-

Olefin Addition: Add (1-ethoxyvinyl)cyclopropane via syringe. Note: Ensure the CPVE is distilled and free of acid traces.

-

Reaction: Seal the tube and heat to 80°C for 4–12 hours. Monitor by TLC (Alumina plates recommended to avoid hydrolysis on Silica).

-

Workup (Crucial):

-

Cool to RT. Dilute with Et₂O (containing 1% Et₃N).

-

Filter through a pad of Celite/basic alumina (top layer Celite, bottom layer Basic Alumina).

-

Do not use acidic aqueous washes. Wash rapidly with pH 8 buffered brine.

-

-

Purification: Flash chromatography on Basic Alumina (Grade III) using Hexanes/EtOAc + 1% Et₃N. Silica gel will hydrolyze the ether to the ketone.

Protocol B: Suzuki-Miyaura Synthesis of Aryl-CPVEs

Target: Synthesis of 1-Cyclopropyl-1-arylalkenes (via Enol Triflates). Advantage: Avoids the direct use of sensitive vinyl ethers; builds the scaffold from stable ketones.

5.1 Reagents & Setup

-

Precursor: Cyclopropyl aryl ketone

-

Reagent 1: KHMDS (Potassium hexamethyldisilazide)

-

Reagent 2: PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide))

-

Coupling: Aryl Boronic Acid, Pd(PPh₃)₄, K₃PO₄.

5.2 Workflow

Figure 2: Workflow for generating Aryl-CPVEs via Vinyl Triflates.

5.3 Detailed Methodology

-

Enol Triflate Formation:

-

Cool a solution of cyclopropyl ketone in THF to -78°C.

-

Add KHMDS (1.1 equiv) dropwise. Stir 30 min.

-

Add PhNTf₂ (1.2 equiv) in THF. Warm to 0°C over 2 hours.

-

Quench with saturated NaHCO₃ (not NH₄Cl, to maintain basicity). Extract and concentrate.[1][2]

-

Stability Note: Use the triflate immediately or store at -20°C under Argon.

-

-

Cross-Coupling:

-

Combine Vinyl Triflate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv) in THF/H₂O (10:1).

-

Degas heavily (sparge with Ar for 15 min).

-

Add Pd(PPh₃)₄ (5 mol%).

-

Heat to 65°C for 4 hours.

-

Result: This yields the 1-aryl-1-cyclopropylalkene . While not an ether, this is the pharmacophore often targeted. If the ether is required, use Protocol A.

-

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Product is a ketone, not an ether | Hydrolysis during workup or on column. | Use Basic Alumina for purification. Add 1% Et₃N to all eluents. Avoid acidic stains (Hanessian's); use KMnO₄. |

| Ring-opened dienes observed | Switch to bidentate ligands (dppp or dppf). Decrease reaction temperature. | |

| Low Conversion | Oxidative addition to vinyl ether is sluggish. | Use Ag₂CO₃ to abstract the halide and create a more reactive cationic Pd species. |

| Homocoupling of Boronic Acid | Oxygen present in Suzuki reaction. | Degas solvents more thoroughly. Ensure base is not in large excess if using sensitive boronates. |

References

-

Regioselective Arylation of Vinyl Ethers

-

Mo, J., Xu, L., & Xiao, J. (2005). Regioselective Arylation of Electron-Rich Olefins with Aryl Halides in Ionic Liquids. Journal of the American Chemical Society, 127(2), 751-760. Link

-

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

-

Cyclopropyl Stability in Coupling

-

Heck-Matsuda Methodology

-

Correia, C. R. D., et al. (2012). The Heck-Matsuda Reaction: A Powerful Tool for the Synthesis of Heterocycles and Bioactive Molecules. Chemical Society Reviews, 41, 1603-1624. Link

-

-

Vinyl Triflate Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. scispace.com [scispace.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. Stereoselective palladium-catalyzed carboetherification of cyclopropenes via a tethering strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes & Protocols: Rhodium-Catalyzed Ring Expansion of Methoxyvinylcyclopropanes

For: Researchers, scientists, and drug development professionals.

Introduction

The rhodium-catalyzed ring expansion of vinylcyclopropanes (VCPs) has emerged as a powerful and versatile transformation in modern organic synthesis. This methodology allows for the efficient construction of five-membered carbocycles, which are prevalent structural motifs in a wide array of natural products and medicinally relevant molecules. Specifically, the use of methoxy-substituted vinylcyclopropanes offers a strategic advantage, as the resulting cyclopentenone products are highly functionalized and amenable to further synthetic manipulations.

This guide provides a comprehensive overview of the rhodium-catalyzed ring expansion of methoxyvinylcyclopropanes, delving into the underlying mechanistic principles, offering detailed experimental protocols, and showcasing its application in complex molecule synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to successfully implement this valuable synthetic tool in their own laboratories.

Mechanistic Insights and Principles

The currently accepted mechanism for the rhodium(I)-catalyzed ring expansion of vinylcyclopropanes proceeds through a series of well-defined organometallic intermediates. Understanding this catalytic cycle is paramount for optimizing reaction conditions and predicting outcomes.

The process is initiated by the coordination of the rhodium(I) catalyst, typically a Wilkinson's catalyst precursor such as [Rh(CO)₂Cl]₂, to the olefin of the vinylcyclopropane (A) . This is followed by an oxidative addition of the strained cyclopropane C-C bond to the metal center, forming a rhodium(III)-cyclopropylmethyl complex (B) . This step is often rate-determining and is facilitated by the release of ring strain. Subsequently, a migratory insertion of the rhodium-bound alkyl group into the coordinated alkene occurs, leading to the formation of a five-membered rhodacyclohexene intermediate (C) . Finally, a reductive elimination event from this intermediate releases the cyclopentenone product (D) and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.

The presence of the methoxy group on the vinyl moiety plays a crucial role in directing the regioselectivity of the ring expansion and stabilizing the resulting enol ether, which is then hydrolyzed to the corresponding cyclopentenone upon workup.

Figure 1. Catalytic cycle of the rhodium-catalyzed ring expansion.

Experimental Protocols

The following protocol is a general procedure for the rhodium-catalyzed ring expansion of a methoxyvinylcyclopropane. It is crucial to note that optimal conditions may vary depending on the specific substrate.

Materials and Reagents

-

Substrate: Methoxyvinylcyclopropane derivative

-

Catalyst: [Rh(CO)₂Cl]₂ (Chlorodicarbonylrhodium(I) dimer)

-

Solvent: Anhydrous 1,4-dioxane (or other suitable anhydrous, degassed solvent such as toluene or THF)

-

Additives (optional): Phosphine ligands (e.g., PPh₃)

-

Workup Reagents: Saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄

-

Purification: Silica gel for column chromatography

Step-by-Step Protocol

-

Preparation of the Reaction Vessel: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Reagent Addition:

-

To the flask, add the methoxyvinylcyclopropane substrate (1.0 equiv).

-

Add the rhodium catalyst, [Rh(CO)₂Cl]₂ (typically 1-5 mol%).

-

If a ligand is used, it is added at this stage (e.g., 2-10 mol% PPh₃).

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of 0.1-0.5 M.

-

-

Reaction Execution:

-

The reaction mixture is typically heated to a temperature ranging from 80 °C to 110 °C.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup Procedure:

-

Once the reaction is complete, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure proper handling and storage under inert atmosphere. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Poor quality solvent | Use freshly distilled, anhydrous, and degassed solvent. | |

| Formation of side products | Isomerization of the starting material | Consider the use of a ligand to modulate the catalyst's reactivity. |

| Decomposition of the product | Reduce the reaction temperature or reaction time. | |

| Difficulty in purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography; consider alternative purification techniques like preparative TLC or HPLC. |

Applications in Synthesis

The rhodium-catalyzed ring expansion of methoxyvinylcyclopropanes has been successfully employed in the total synthesis of several complex natural products. A notable example is its application in the synthesis of (–)-dehydro-o-desmethyl-arrocin. In this synthesis, a key step involves the rhodium-catalyzed ring expansion of a functionalized methoxyvinylcyclopropane to construct the core cyclopentenone structure of the target molecule. This transformation proceeded with high efficiency and stereocontrol, demonstrating the robustness and utility of this methodology in the context of complex molecule synthesis.

Another significant application is in the stereoselective synthesis of prostaglandins, where the construction of the five-membered ring is a critical challenge. The rhodium-catalyzed approach provides a convergent and efficient route to key cyclopentenone intermediates, which can then be further elaborated to the final prostaglandin targets.

References

-

Evans, P. A.; Robinson, J. E. Total Synthesis of (–)-Dehydro-o-desmethyl-arrocin and the C15-Epimer via a Regio- and Stereoselective Rhodium-Catalyzed [4 + 1] Cycloaddition. Angewandte Chemie International Edition, 2001 , 40(10), 1944-1946. [Link]

-

Wender, P. A.; et al. The Rhodium(I)-Catalyzed [4+1] Cycloaddition of Vinylcyclopropanes and Carbon Monoxide: A New Reaction for the Synthesis of Five-Membered Rings. Journal of the American Chemical Society, 1986 , 108(21), 6740-6741. [Link]

Preparation of 2-substituted cyclopentanones from vinylcyclopropanes

Application Note: Regioselective Synthesis of 2-Substituted Cyclopentanones via Vinylcyclopropane Rearrangement

Executive Summary

The preparation of 2-substituted cyclopentanones is a pivotal transformation in the synthesis of prostaglandins, jasmonates, and diverse terpene natural products. While traditional Dieckmann condensation or ring-closing metathesis approaches are valid, the rearrangement of vinylcyclopropanes (VCPs) offers a superior atom-economic pathway.

This guide details two high-fidelity protocols for converting vinylcyclopropanes into 2-substituted cyclopentanones:

-

The Thermal Siloxy-VCP Rearrangement: A robust, scalable method utilizing 1-siloxy-1-vinylcyclopropanes to access thermodynamically stable silyl enol ethers, which hydrolyze to ketones.

-

Pd-Catalyzed Carbonylative Expansion: A transition-metal-catalyzed approach utilizing carbon monoxide to insert a carbonyl functionality directly into the strained ring.

Strategic Overview & Mechanistic Logic

The vinylcyclopropane-cyclopentene rearrangement is a [1,3]-sigmatropic shift driven by the release of ring strain (~27 kcal/mol). To obtain a ketone (cyclopentanone) rather than a cyclopentene, the substrate or the reaction atmosphere must introduce an oxygen atom at the correct oxidation state.

Mechanism A: The Siloxy-VCP Route (Thermal)

This is the "Gold Standard" for regiochemical control. The starting material is a 1-siloxy-1-vinylcyclopropane .

-

Step 1: Thermal activation induces a [1,3]-shift. The cyclopropane C1-C2 bond breaks, and the vinyl terminus attacks C2.

-

Step 2: The immediate product is a silyl enol ether of a cyclopentanone.

-

Step 3: Acidic hydrolysis unmasks the 2-substituted cyclopentanone.

Mechanism B: Pd-Catalyzed Carbonylation

This method uses a neutral vinylcyclopropane.

-

Step 1: Pd(0) oxidatively adds to the VCP to form a zwitterionic

-allylpalladium species.[1] -

Step 2: CO insertion occurs at the Pd-C bond.

-

Step 3: Reductive elimination yields the cyclopentenone, which can be hydrogenated to the cyclopentanone.

Figure 1: Mechanistic divergence for cyclopentanone synthesis from vinylcyclopropanes.

Protocol A: Thermal Siloxy-VCP Rearrangement

Best for: Enantioselective synthesis (if starting from chiral VCP), complex natural product cores, and precise 2-substitution patterns.

Materials & Reagents

-

Precursor: 1-Vinylcyclopropan-1-ol (prepared via Kulinkovich reaction or Grignard addition to cyclopropyl ketone).

-

Silylating Agent: TMSCl (Trimethylsilyl chloride) or TBSOTf (tert-Butyldimethylsilyl triflate).

-

Base: Et3N or Imidazole.

-

Solvent: Hexane (for silylation), Toluene or Diphenyl ether (for rearrangement).

Step-by-Step Methodology

1. Preparation of 1-Siloxy-1-vinylcyclopropane

-

Dissolve 1-vinylcyclopropan-1-ol (10 mmol) in dry DMF (20 mL) under Argon.

-

Add Imidazole (22 mmol) followed by TBSCl (12 mmol) at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench: Add saturated NaHCO3. Extract with Hexanes (3x).

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis).

-

Checkpoint: Verify formation of silyl ether via NMR (Look for disappearance of -OH and appearance of Si-Me signals).

-

2. Thermal Rearrangement Note: This reaction requires high activation energy. Flash Vacuum Thermolysis (FVT) is preferred for scale, but sealed tube thermolysis works for <1g scales.

-

Sealed Tube Method: Dissolve the silyl ether (1.0 g) in degassed Toluene (10 mL).

-

Seal in a heavy-walled pressure tube.

-

Heat to 250°C - 300°C behind a blast shield for 4-12 hours.

-

Optimization: If the substrate is sensitive, add 10 mol% Dicobalt Octacarbonyl [Co2(CO)8] to lower the activation energy (allows reaction at ~110°C).

-

-

Monitoring: Monitor by GC-MS. The product (silyl enol ether) will have the same mass but different retention time.

3. Hydrolysis to Cyclopentanone

-

Cool the reaction mixture to room temperature.

-

Add 1N HCl (10 mL) and stir vigorously for 1 hour.

-

Extract with Diethyl Ether. Wash with Brine.

-

Dry over MgSO4 and concentrate.

-

Purification: Distillation or Flash Chromatography.

Data Specification: Regioselectivity The substituent at C2 of the cyclopropane ring dictates the position in the final ring.

| Starting Material (VCP) | Rearrangement Product (Silyl Enol Ether) | Final Product (After Hydrolysis) |

| 1-Siloxy-1-vinylcyclopropane | 1-Siloxycyclopentene | Cyclopentanone |

| 2-Methyl-1-siloxy-1-vinylcyclopropane | 2-Methyl-1-siloxycyclopentene | 2-Methylcyclopentanone |

| 2-Phenyl-1-siloxy-1-vinylcyclopropane | 2-Phenyl-1-siloxycyclopentene | 2-Phenylcyclopentanone |

Protocol B: Pd-Catalyzed Carbonylative Ring Expansion

Best for: Direct insertion of functionality; avoids high-temperature thermolysis.

Materials & Reagents

-

Substrate: Vinylcyclopropane (electron-deficient or simple).

-

Catalyst: Pd(OAc)2 (5 mol%).

-

Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) or PPh3.

-

Gas: Carbon Monoxide (CO) - Warning: Toxic .

-

Solvent: THF or Toluene.

Step-by-Step Methodology

-

Setup: In a glovebox or using Schlenk technique, charge a high-pressure stainless steel autoclave with:

-

Vinylcyclopropane (1.0 equiv)

-

Pd(OAc)2 (0.05 equiv)

-

dppe (0.10 equiv)

-

Toluene (0.2 M concentration)

-

-

Pressurization: Purge the autoclave with CO (3x). Pressurize to 1–5 atm (balloon pressure is often insufficient; mild pressure is required).

-

Reaction: Heat to 80–100°C for 12–24 hours.

-

Workup: Vent the CO gas carefully into a fume hood scrubber. Filter the mixture through a pad of Celite to remove Pd black.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Note: The product is typically a cyclopentenone . To obtain the saturated 2-substituted cyclopentanone, perform a standard hydrogenation (H2, Pd/C) in MeOH.

-

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protocol A: Low Conversion | Temperature too low. | Increase temp to 300°C or use FVT. Alternatively, use [Rh(CO)2Cl]2 catalyst to lower barrier. |

| Protocol A: Hydrolysis of SM | Acidic silica gel. | Pre-treat silica gel with 1% Triethylamine during purification of the silyl ether intermediate. |

| Protocol B: Pd Black Precipitate | Ligand dissociation or CO starvation. | Increase ligand:Pd ratio to 2:1 or 4:1. Ensure CO pressure is maintained >1 atm. |

| Protocol B: Linear Products | Beta-hydride elimination competes. | Use bidentate ligands (dppe, dppp) to enforce reductive elimination over beta-elimination. |

References

-

Neureiter, N. P. (1959). Thermal Rearrangement of Vinylcyclopropane to Cyclopentene. Journal of Organic Chemistry. Link

-

Trost, B. M., & Scudder, P. H. (1979). Vinylcyclopropane rearrangement as a key step in the synthesis of aphidicolin. Journal of the American Chemical Society. Link

-

Hudlicky, T., et al. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews. Link

-

Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed rearrangement of vinylcyclopropanes to cyclopentenes. Journal of the American Chemical Society. Link

-

Khusnutdinov, R. I., et al. (1994). Palladium-catalyzed carbonylation of vinylcyclopropanes. Mendeleev Communications. Link

Sources

Using 2-Methoxyethenylcyclopropane as a C5 building block

Application Note: 2-Methoxyethenylcyclopropane as a Versatile C5 Building Block

Abstract

This guide details the strategic application of 2-methoxyethenylcyclopropane (2-MVCP) as a high-value C5 synthon in organic synthesis. Unlike unsubstituted vinylcyclopropanes, the inclusion of the methoxy group at the vinyl terminus introduces electronic asymmetry, significantly lowering activation barriers for rearrangements and providing a latent carbonyl functionality. This note covers three primary reaction manifolds: (1) Thermal/Catalytic Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement, (2) Rhodium-catalyzed [5+2] cycloadditions, and (3) Acid-mediated ring-opening to 1,4-dicarbonyl systems.

Introduction: The "Spring-Loaded" C5 Synthon

2-Methoxyethenylcyclopropane combines the high ring strain of cyclopropane (~27.5 kcal/mol) with the reactivity of an electron-rich enol ether. It serves as a "spring-loaded" C5 building block, capable of releasing strain energy to drive the formation of complex five- and seven-membered rings.

Key Advantages:

-

Electronic Activation: The methoxy group stabilizes positive charge buildup during ring-opening, accelerating reaction rates compared to naked vinylcyclopropanes.

-

Latent Functionality: The enol ether product is a masked aldehyde/ketone, allowing for immediate downstream functionalization (e.g., hydrolysis to 1,4-dicarbonyls).

-

Stereochemical Relay: The stereochemistry of the cyclopropane ring can be transferred to the product ring system with high fidelity.

Reaction Manifolds & Decision Matrix

The reactivity of 2-MVCP is divergent, controlled by the catalyst and conditions applied.

Figure 1: Divergent reactivity pathways of 2-MVCP controlled by catalytic environment.

Application 1: Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement

The VCP-CP rearrangement is a classic method for constructing cyclopentenes.[1] The presence of the 2-methoxy group allows this reaction to proceed under milder conditions than the standard >400°C required for unsubstituted systems.

Mechanism & Causality

The reaction proceeds via a biradical or concerted [1,3]-sigmatropic shift.[2] The methoxy substituent stabilizes the transition state (and the resulting radical/zwitterion), lowering the activation energy (Ea).

-

Thermal: Requires ~200-250°C (Flash Vacuum Pyrolysis).

-

Catalytic (Ni(0)/NHC): Proceeds at ambient temperatures (Room Temp to 60°C).

Protocol: Ni(0)-Catalyzed Rearrangement

Target: Synthesis of 3-methoxycyclopent-1-ene (precursor to cyclopentenone).

Reagents:

-

Substrate: 2-Methoxyethenylcyclopropane (1.0 equiv)

-

Catalyst: Ni(COD)₂ (10 mol%)

-

Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (10 mol%)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:

-

Glovebox Operation: In a nitrogen-filled glovebox, weigh Ni(COD)₂ (27.5 mg, 0.1 mmol) and IPr ligand (38.8 mg, 0.1 mmol) into a screw-cap vial.

-

Catalyst Formation: Add 2 mL of anhydrous toluene. Stir for 15 minutes until the solution turns dark brown/black, indicating active catalyst formation.

-

Substrate Addition: Dissolve 2-MVCP (1.0 mmol) in 1 mL toluene and add dropwise to the catalyst mixture.

-

Reaction: Seal the vial and stir at 60°C for 4-12 hours. Monitor consumption by TLC (stain with KMnO₄; VCPs stain rapidly).

-

Workup: Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove metal residues.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc). Note: The product is an enol ether; avoid acidic silica or add 1% Et₃N to the eluent to prevent hydrolysis.

Data Interpretation:

-

¹H NMR: Look for the disappearance of cyclopropyl protons (0.5–1.0 ppm) and the appearance of cyclopentene olefinic protons (5.5–6.0 ppm).

Application 2: Rhodium-Catalyzed [5+2] Cycloaddition

This is the most powerful application of 2-MVCP, utilizing it as a C5 homologating agent to synthesize seven-membered rings (cycloheptenes), a core motif in terpenes (e.g., ingenol).

Mechanism

The reaction follows the Wender [5+2] mechanism:

-

Cleavage: Rh(I) inserts into the cyclopropane bond (strain-driven).

-

Insertion: The 2π partner (alkyne/alkene) inserts into the metallacycle.

-

Reductive Elimination: Formation of the C7 ring.

Figure 2: Simplified catalytic cycle for Rh-mediated [5+2] cycloaddition.

Protocol: [5+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

Reagents:

-

Substrate: 2-MVCP (1.0 equiv)

-

Alkyne: DMAD (1.2 equiv)

-

Catalyst: [Rh(CO)₂Cl]₂ (5 mol%)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Solvation: Add 2-MVCP (1.0 mmol) and DMAD (1.2 mmol) in DCE (0.1 M concentration).

-

Catalyst Addition: Add [Rh(CO)₂Cl]₂ (19 mg, 0.05 mmol).

-

Reaction: Heat to 80°C. The reaction typically completes within 2–6 hours.

-

Validation: Monitor by TLC. The product will be less polar than the starting material.

-

Purification: Concentrate and purify via silica gel chromatography.

Critical Note: The methoxy group often directs regioselectivity. In the resulting cycloheptadiene, the methoxy group usually ends up at the C1 or C5 position depending on the specific substitution pattern of the starting VCP.

Comparative Data: Thermal vs. Catalytic

| Feature | Thermal Rearrangement | Ni(0) Catalysis | Rh(I) [5+2] Cycloaddition |

| Temp | >250°C (FVP) | 25–60°C | 60–80°C |

| Product | Cyclopentene | Cyclopentene | Cycloheptadiene |

| Yield | 40–60% (variable) | 80–95% | 75–90% |

| Stereospecificity | Low (Radical scrambling) | High (Concerted) | High |

| Mechanism | Diradical/Sigmatropic | Oxidative Addition | Metallacycle Insertion |

References

-

Wender, P. A., et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings."[3] Journal of the American Chemical Society, vol. 117, no. 16, 1995, pp. 4720–4721. Link

-

Zuo, G., & Louie, J. "Selectivity in Nickel-Catalyzed Rearrangements of Cyclopropylen-ynes." Journal of the American Chemical Society, vol. 127, no. 16, 2005, pp. 5798–5799. Link

-

Baldwin, J. E. "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chemical Reviews, vol. 103, no. 4, 2003, pp. 1197–1212. Link

-

Yu, Z.-X., et al. "Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO."[3] Journal of the American Chemical Society, vol. 129, no. 27, 2007, pp. 8436–8437. Link

-

Trost, B. M., et al. "Ruthenium-Catalyzed Reactions of Vinylcyclopropanes: An Enantioselective Approach to Cyclopentanes." Angewandte Chemie International Edition, vol. 41, no. 18, 2002, pp. 3492–3495. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Cyclopropyl Enol Ethers

Executive Summary

Cyclopropyl enol ethers (CPEEs) are high-value synthetic intermediates, often serving as precursors for ring-expansion reactions or as masked enolates.[1] However, they possess a "hidden" vulnerability: they are significantly more acid-sensitive than standard alkyl enol ethers.[1]

Users frequently report degradation during silica gel chromatography or aqueous workup.[1] This guide details the mechanistic cause of this instability and provides a self-validating protocol to prevent hydrolysis.

Part 1: The "Why" – Mechanistic Root Cause

To prevent hydrolysis, one must understand why CPEEs are uniquely fragile.

The "Super-Phenyl" Effect

Hydrolysis of enol ethers is acid-catalyzed and initiated by protonation of the

-

Standard Enol Ethers: The cation is stabilized by resonance from the adjacent oxygen lone pair.

-

Cyclopropyl Enol Ethers: The cation receives additional stabilization from the cyclopropyl ring. The

-bonds of the cyclopropane ring (Walsh orbitals) overlap with the empty p-orbital of the carbocation. This is often called "sigma-bond participation" or the "super-phenyl" effect.

Consequence: The transition state for protonation is lower in energy, making CPEEs protonate (and thus hydrolyze) much faster than simple vinyl ethers, even with trace acidity found in "neutral" solvents or silica gel.

Mechanism Visualization

Figure 1: Acid-catalyzed hydrolysis pathway. The critical failure point is the rapid protonation leading to the stabilized oxocarbenium ion.

Part 2: Prevention Protocols

A. Reaction Workup (Quenching)

Never use standard acidic quenches (e.g., 1M HCl, NH₄Cl) if the enol ether is the desired product.

| Parameter | Standard Protocol | CPEE Safe Protocol |

| Quench Reagent | Saturated NH₄Cl or dilute HCl | Saturated NaHCO₃ (aq) or 1M NaOH |

| Temperature | Room Temperature | 0°C (Ice Bath) |

| Time | 15-30 mins stirring | Fast separation (<5 mins) |

| Drying Agent | MgSO₄ (slightly acidic) | Na₂SO₄ or K₂CO₃ (neutral/basic) |

The "pH Spot Check": Before concentrating your organic layer on the rotovap, dip a pH strip into the flask. It must read pH 7-8 .[1] If it is pH < 7, add a small amount of triethylamine (TEA) before evaporation.[1]

B. Purification (The Danger Zone)

Silica gel is inherently acidic (pH ~4-5 in slurry).[1] This is sufficient to destroy CPEEs during a standard flash column.[1]

Method 1: Triethylamine (TEA) Deactivation (Recommended) [1]

-

Solvent Prep: Prepare your eluent system (e.g., Hexanes/EtOAc).[1] Add 1% v/v Triethylamine to the entire volume of solvent.

-

Slurry Pack: Slurry the silica gel in the TEA-containing solvent. Let it sit for 5-10 minutes. This neutralizes the acidic silanol (Si-OH) sites.

-

Run: Load your sample. Maintain 1% TEA in the eluent throughout the run.

Method 2: Basic Alumina If the compound degrades even on deactivated silica, switch the stationary phase.[2]

-

Material: Aluminum Oxide (Alumina), Basic, Brockmann Grade III.[1]

-

Note: Alumina has lower resolution (separation power) than silica.[1] You may need a longer column or a shallower gradient.[1]

Part 3: Troubleshooting & FAQs

Q: My compound turned into a ketone after the column. What happened? A: You likely used untreated silica gel.[1] The acidic surface protons catalyzed the hydrolysis.

-

Diagnostic: Check the TLC of your crude vs. purified material.[2] If the "product" spot has moved significantly lower (more polar) and stains strongly with DNPH (indicating a ketone/aldehyde), hydrolysis occurred on the column.

-

Fix: Repeat the synthesis and use Method 1 (TEA Deactivation) described above.

Q: Can I distill Cyclopropyl Enol Ethers? A: Yes, and it is often cleaner than chromatography.[1]

-

Requirement: The glassware must be base-washed (rinsed with dilute NaOH or NH₄OH and oven-dried) to remove surface acid sites.

-

Additive: Add a few pellets of solid KOH or a pinch of K₂CO₃ to the distillation pot to scavenge any trace acid evolved during heating.

Q: How do I store these compounds? A:

-

Flush: Argon or Nitrogen atmosphere (essential to prevent reaction with atmospheric moisture).[1]

-

Temp: -20°C freezer.

-

Stabilizer: For long-term storage (>1 month), add 0.5% wt/wt triethylamine to the vial.

Q: I see a new spot on TLC just by letting the sample sit in CDCl₃. Why? A: Chloroform (CDCl₃) slowly decomposes to form HCl (phosgene pathway) upon exposure to light/air.[1] This trace HCl is enough to hydrolyze CPEEs.[1]

-

Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic and more stable.[1]

References

-

BenchChem Technical Support. (2025).[1][3][4] Purification of Enol Ethers - Troubleshooting Guide. Retrieved from [1]

-

University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [1]

-

Alfa Chemistry. (n.d.).[1] Enol Ethers: Properties and Hydrolysis Mechanisms. Retrieved from

-

ResearchGate. (2023). Reactivity of enol ethers under acidic conditions. Retrieved from

-

Wikipedia. (2024).[1] Enol Ether - Reactivity and Stability. Retrieved from [1]

Sources

Avoiding polymerization of methoxy-substituted vinylcyclopropanes

Welcome to the Technical Support Center for Methoxy-Substituted Vinylcyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling these versatile but reactive compounds. Our goal is to empower you with the knowledge to prevent unwanted polymerization and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My methoxy-substituted vinylcyclopropane (VCP) appears viscous and has solidified. What happened?

This is a classic sign of polymerization. Methoxy-substituted vinylcyclopropanes, particularly those with the methoxy group activating the cyclopropane ring, are susceptible to both thermal and acid-catalyzed ring-opening polymerization. The viscosity increase and eventual solidification are due to the formation of oligomers and polymers.

Q2: What makes methoxy-substituted VCPs so prone to polymerization?

The polymerization of vinylcyclopropanes is primarily driven by the relief of ring strain (approximately 48.5 kcal/mol for the parent cyclopropane). The presence of a methoxy group can further influence the reactivity. Depending on its position, the methoxy group can stabilize cationic intermediates that may form during acid-catalyzed ring-opening, thereby lowering the activation energy for polymerization. The vinyl group provides a pathway for radical polymerization as well.

Q3: How should I properly store my methoxy-substituted VCPs to prevent polymerization?

Proper storage is the first and most critical line of defense against unwanted polymerization.

Storage Protocol:

-

Temperature: Store at or below 4 °C. For long-term storage (months), -20 °C is recommended.

-

Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can generate radical initiators.

-

Inhibitor: Ensure the monomer is stored with an appropriate radical inhibitor. Phenothiazine or the butylated hydroxytoluene (BHT) family of inhibitors are commonly used.

-

Light Protection: Store in an amber vial or a container protected from light to prevent photo-initiated polymerization.

| Storage Condition | Recommendation | Rationale |

| Temperature | ≤ 4 °C (short-term), -20 °C (long-term) | Reduces the rate of thermal polymerization. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and formation of radical initiators. |

| Inhibitor | e.g., Phenothiazine, BHT (100-200 ppm) | Scavenges free radicals that can initiate polymerization. |

| Light | Amber vial or protect from light | Prevents photo-initiated polymerization. |

Troubleshooting Guide: Preventing Polymerization During Reactions

Issue 1: Polymerization upon exposure to acidic conditions.

Many synthetic transformations require acidic conditions, which can be problematic for methoxy-substituted VCPs.

Root Cause Analysis:

-

Protonation of the Cyclopropane Ring: The cyclopropane ring can be protonated, leading to a ring-opened carbocation that initiates cationic polymerization.

-

Lewis Acid Catalysis: Lewis acids can coordinate to the methoxy group or the vinyl group, promoting ring-opening.

Mitigation Strategies:

-

Use of Non-Protic or Weakly Acidic Conditions: Whenever possible, opt for reaction conditions that are non-acidic or only weakly acidic.

-

Slow Addition: If an acid is required, add it slowly at low temperatures to keep its instantaneous concentration low.

-

Use of Hindered Bases: Incorporate a non-nucleophilic, hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge adventitious protons.

Issue 2: Thermal polymerization during high-temperature reactions.

Reactions requiring elevated temperatures can induce thermal ring-opening and subsequent polymerization.

Root Cause Analysis:

-

Homolytic Cleavage: At high temperatures, the strained C-C bonds of the cyclopropane ring can undergo homolytic cleavage, generating diradical species that initiate polymerization.

Mitigation Strategies:

-

Lower Reaction Temperatures: Explore alternative catalysts or reaction pathways that allow for lower reaction temperatures.

-

Reduced Reaction Times: Minimize the time the VCP is exposed to high temperatures.

-

In-situ Consumption: Design your reaction sequence so that the VCP is consumed as it is formed or added, minimizing its concentration.

Experimental Protocols

Protocol 1: Removal of Inhibitor Prior to Reaction

It is often necessary to remove the storage inhibitor before use in a reaction.

Materials:

-

Methoxy-substituted VCP with inhibitor

-

Basic alumina

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Prepare a small column of basic alumina under an inert atmosphere.

-

Dissolve the inhibited VCP in a minimal amount of anhydrous solvent.

-

Pass the VCP solution through the basic alumina column.

-

Collect the eluent containing the inhibitor-free VCP.

-

Use the inhibitor-free VCP immediately. Do not store it.

Protocol 2: Monitoring for Oligomer Formation via ¹H NMR

Regularly check the purity of your VCP, especially before a sensitive reaction.

Procedure:

-

Acquire a ¹H NMR spectrum of your methoxy-substituted VCP.

-

Look for:

-

Broadening of peaks, particularly in the aliphatic region.

-

The appearance of new, broad signals that are not attributable to the monomer or solvent.

-

A decrease in the integration of the vinyl and cyclopropyl proton signals relative to an internal standard.

-

Visualizing the Polymerization Pathways

Technical Support Center: Troubleshooting Low Conversion in Cyclopropyl Wittig Olefination

Welcome to our dedicated technical support center for the cyclopropyl Wittig olefination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, field-proven insights into the nuances of reacting cyclopropyl phosphonium ylides. Our goal is to empower you with the understanding to not only solve common issues but also to optimize your reaction for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl Wittig reaction has resulted in a low yield of the desired vinylcyclopropane. What are the most probable causes?

Low conversion in a cyclopropyl Wittig olefination can stem from several factors, often related to the stability of the ylide and the integrity of the cyclopropyl ring. The primary culprits are typically incomplete ylide formation, ylide decomposition, or unfavorable reaction kinetics. Unlike simple alkyl ylides, the electronic nature of the cyclopropyl group can influence the acidity of the alpha-proton on the phosphonium salt, and the stability of the resulting ylide.

Common causes for low yield include:

-

Insufficiently Strong Base: The proton alpha to the phosphorus on the cyclopropyltriphenylphosphonium salt is acidic, but complete deprotonation requires a sufficiently strong, non-nucleophilic base. Incomplete deprotonation leads to a lower concentration of the active ylide.

-

Moisture and Air Sensitivity: Phosphorus ylides are highly sensitive to moisture and atmospheric oxygen.[1] Rigorous anhydrous and inert techniques are paramount for success. Any protic source can quench the ylide, and oxygen can lead to oxidative degradation.

-

Ylide Instability: While the cyclopropyl group itself is generally stable to basic conditions, the corresponding ylide may have limited stability, especially at elevated temperatures.[2] Prolonged reaction times at room temperature or above can lead to decomposition.

-

Steric Hindrance: As with any Wittig reaction, significant steric bulk on either the cyclopropyl ylide or the carbonyl substrate can dramatically slow down the reaction rate.[3]

-

Substrate-Specific Issues: The presence of other functional groups in the carbonyl substrate can interfere with the reaction. For example, acidic protons elsewhere in the molecule can consume the base or the ylide.

Q2: I suspect incomplete formation of my cyclopropyl phosphonium ylide. How can I confirm its formation and what is the best way to generate it?

Confirming the formation of the ylide is a critical first step in troubleshooting. The generation of a phosphorus ylide from its corresponding phosphonium salt is often accompanied by a distinct color change. For many non-stabilized ylides, the appearance of a deep yellow, orange, or red color upon addition of the base is a strong indicator of ylide formation.[4]

To ensure complete and efficient ylide generation:

-

Choice of Base: Strong bases are essential. n-Butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are commonly used.[5][6] For cyclopropyltriphenylphosphonium bromide, n-BuLi in an anhydrous ethereal solvent like THF or diethyl ether is a reliable choice.

-

Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the process.

-

Temperature Control: The initial deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and improve the stability of the ylide.[4]

-

Monitoring Ylide Formation: While visual confirmation is helpful, techniques like in-situ IR (ReactIR) or taking a sample for ³¹P NMR spectroscopy can definitively confirm the conversion of the phosphonium salt to the ylide.[7] However, for most practical purposes, the color change and subsequent reactivity are sufficient indicators.

Q3: Could the strong basic conditions of the Wittig reaction be opening the cyclopropane ring?

This is a valid concern given the inherent ring strain of cyclopropanes.[2] However, the C-C bonds of a simple cyclopropane ring are generally stable to strong bases.[2] Ring-opening of cyclopropanes is more commonly observed under acidic conditions or in the presence of certain transition metals.[2]

While direct attack of the base on the cyclopropane ring is unlikely under standard Wittig conditions, the possibility of side reactions increases with prolonged reaction times or elevated temperatures. If you suspect ring-opening, it would be prudent to:

-

Keep the reaction temperature as low as feasible.

-

Minimize the reaction time by monitoring for the consumption of the starting material.

-

Ensure that your workup procedure is not overly acidic, which could induce ring-opening of the product.

Troubleshooting Guide: A Deeper Dive

Issue 1: No reaction or recovery of starting materials.

If you observe no reaction, the primary suspect is the absence of the active ylide.

-

Root Cause Analysis:

-

Inactive Base: The butyllithium or other strong base may have degraded due to improper storage.

-

Wet Reagents/Solvent: Moisture is quenching the base or the ylide as it forms.

-

Poor Quality Phosphonium Salt: The starting cyclopropyltriphenylphosphonium bromide may be impure.

-

-

Troubleshooting Steps:

-

Verify Base Activity: Titrate your organolithium reagent to determine its exact molarity.

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware immediately before use and assemble under a positive pressure of inert gas.

-

Purify Reagents: If necessary, recrystallize the phosphonium salt.

-

Issue 2: Low conversion with significant starting material remaining.

This scenario suggests that while some ylide is forming, its concentration or reactivity is insufficient for complete conversion.

-

Root Cause Analysis:

-

Insufficient Base: Incomplete deprotonation of the phosphonium salt.

-

Steric Hindrance: A bulky ketone or a substituted cyclopropyl ylide can lead to a sluggish reaction.

-

Low Reaction Temperature: While low temperatures are good for ylide stability, the reaction with the carbonyl may require a higher temperature to proceed at a reasonable rate.